molecular formula C17H25N3O4S B5755735 N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Cat. No. B5755735
M. Wt: 367.5 g/mol
InChI Key: IWELLOYXDJBXTF-UHFFFAOYSA-N
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Description

N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as MPB or NPS-2143, is a small molecule inhibitor of the calcium-sensing receptor (CaSR). It was first synthesized in 2001 by scientists at NPS Pharmaceuticals, who were looking for a drug to treat osteoporosis. MPB has since been found to have potential applications in a variety of scientific research fields, including cancer, cardiovascular disease, and bone metabolism.

Mechanism of Action

N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide binds to the extracellular domain of the CaSR, preventing it from activating downstream signaling pathways. This leads to a decrease in the release of parathyroid hormone (PTH) and a decrease in calcium reabsorption in the kidney. N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to inhibit the growth and migration of cancer cells by blocking CaSR-mediated signaling pathways.
Biochemical and Physiological Effects:
N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibits the proliferation and migration of cancer cells, as well as the formation of osteoclasts (cells that break down bone). In vivo studies have shown that N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can reduce bone loss in animal models of osteoporosis and prevent the development of atherosclerosis in mouse models of cardiovascular disease.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is its selectivity for the CaSR, which allows for specific inhibition of CaSR-mediated signaling pathways. This makes it a useful tool for studying the role of the CaSR in various diseases. However, N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has some limitations as well. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, its effects on other calcium-sensing receptors, such as the GPRC6A receptor, are not well understood.

Future Directions

There are several potential future directions for research on N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One area of interest is its potential as a therapeutic agent for cancer. N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to inhibit the growth and migration of cancer cells in vitro and in vivo, and further studies are needed to determine its efficacy in human trials. Another area of interest is its potential as a treatment for cardiovascular disease. N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to prevent the development of atherosclerosis in mouse models, and further studies are needed to determine its potential as a therapeutic agent in humans. Finally, further studies are needed to fully understand the mechanism of action of N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide and its effects on other calcium-sensing receptors.

Synthesis Methods

The synthesis of N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves several steps, starting with the reaction of 4-bromo-2-nitrobenzenesulfonamide with 3-(4-morpholinyl)propylamine. The resulting intermediate is then reacted with 2-oxo-1-pyrrolidineacetamide to yield N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been studied extensively in scientific research due to its ability to selectively inhibit the CaSR. The CaSR is a G protein-coupled receptor that regulates calcium homeostasis in the body. It is expressed in various tissues, including the parathyroid gland, kidney, and bone. Dysregulation of the CaSR has been implicated in several diseases, including hyperparathyroidism, osteoporosis, and cardiovascular disease.

properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c21-17-3-1-10-20(17)15-4-6-16(7-5-15)25(22,23)18-8-2-9-19-11-13-24-14-12-19/h4-7,18H,1-3,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWELLOYXDJBXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(morpholin-4-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

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